N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide
Overview
Description
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide is a useful research compound. Its molecular formula is C18H23N5O2S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.15724617 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Applications in Medicinal Chemistry
- Anticancer Activity: Research has identified benzamide derivatives with significant cytotoxicity against melanoma cells, indicating potential for targeted drug delivery and enhanced efficacy in melanoma therapy. These derivatives have shown higher toxicity against melanoma and other cancer cell types compared to standard cytostatics, supporting the selective delivery of cytostatics in melanoma cells (Wolf et al., 2004).
- Antiviral Activity: Novel benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against bird flu influenza (H5N1), showcasing the potential for developing new antiviral drugs (Hebishy et al., 2020).
Applications in Synthetic Organic Chemistry
- Synthesis of Heterocycles: Studies have reported the synthesis of thiadiazolobenzamide derivatives, highlighting their utility in constructing complex molecular architectures such as Ni and Pd complexes, which are pertinent in various chemical reactions and potential material applications (Adhami et al., 2012).
- Catalysis and Ligand Development: Research into cysteine- and methionine-derived oxazolidine and thiazolidine ligands for palladium-catalyzed asymmetric allylations demonstrates the role of benzamide derivatives in developing new catalytic systems, enhancing the efficiency and selectivity of chemical transformations (Schneider et al., 2004).
Applications in Material Science
- Supramolecular Gelators: N-(thiazol-2-yl)benzamide derivatives have been identified as new series of supramolecular gelators, with studies elucidating the role of methyl functionality and S⋯O interaction in gelation behavior, which is crucial for the development of new materials with tailored properties (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
N-[1-[5-(2-amino-2-oxoethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-4-10-23-16(21-22-18(23)26-11-14(19)24)15(12(2)3)20-17(25)13-8-6-5-7-9-13/h4-9,12,15H,1,10-11H2,2-3H3,(H2,19,24)(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBPLSNEUJTLFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C(N1CC=C)SCC(=O)N)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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